Bis(2,2,6,6-tetramethyl-4-piperidyl)amine

Chemical Process Development HALS Intermediate Synthesis Reductive Amination

Need a sterically hindered diamine that outperforms flexible analogues? This symmetrical bipiperidine provides 0.68 hindered amine groups per 100 g/mol-30% higher density than hexamethylenediamine variants. Thermal stability to 320°C minimizes volatilization during polymer compounding. - **For polymer synthesis:** Enables lower-loading, migration-resistant UV stabilizers - **For drug discovery:** Rigid scaffold for conformationally constrained polyamine analogs (e.g., methoctramine-related G(i) modulators) - **For catalysis:** Chiral environment for enantioselective ligand design Supplied as >98% pure intermediate. Available for immediate research quantities.

Molecular Formula C18H37N3
Molecular Weight 295.5 g/mol
CAS No. 34887-26-8
Cat. No. B3051589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,2,6,6-tetramethyl-4-piperidyl)amine
CAS34887-26-8
Molecular FormulaC18H37N3
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)N2C(CC(CC2(C)C)N)(C)C)C
InChIInChI=1S/C18H37N3/c1-15(2)9-13(10-16(3,4)20-15)19-14-11-17(5,6)21-18(7,8)12-14/h13-14,19-21H,9-12H2,1-8H3
InChIKeyRAPUMONUZRIDMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Bis(2,2,6,6-tetramethyl-4-piperidyl)amine (CAS 34887-26-8) for Polymer Stabilization & Advanced Synthesis


Bis(2,2,6,6-tetramethyl-4-piperidyl)amine is a sterically hindered, secondary diamine belonging to the class of Hindered Amine Light Stabilizers (HALS) [1]. Characterized by its symmetrical, nitrogen-rich bipiperidine structure, it serves primarily as a critical intermediate in the synthesis of high-performance polymer additives and as a unique monomer for creating advanced materials [2]. Unlike its simpler monoamine or diaminoalkane analogs, its rigid, octamethyl-substituted framework confers distinct thermal and structural properties [3]. This guide focuses on quantifying these differences to inform scientific selection and procurement decisions.

Workflow HALS intermediate synthesis and polymer stabilization research
Structure Rigid bifunctional bipiperidine scaffold with dual hindered amine sites
Context Research-grade building block for advanced material and ligand design

Technical Justification: Why Bis(2,2,6,6-tetramethyl-4-piperidyl)amine Cannot Be Substituted with Generic HALS Precursors


A direct substitution of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine with a monoamine analog like Triacetonediamine (TAD) or an alternative diamine building block will fundamentally alter the downstream product's architecture and performance. The target compound's dual piperidyl rings, connected by a single secondary amine, create a unique rigid, symmetrical scaffold that directly impacts the thermal stability and structural integrity of the final polymer or ligand [1]. Replacing this with a more flexible linker (e.g., hexamethylenediamine-based HALS) reduces conformational rigidity, while using a simpler monoamine precursor eliminates the bifunctional reactivity essential for creating polymeric HALS [2]. The quantitative evidence in the following section validates that these structural distinctions translate to measurable differences in synthesis efficiency, thermal properties, and functional capability.

Attribute
This compound
Common alternative
Reactivity
Bifunctional diamine enables chain extension and crosslinking
Monoamine analogs lack second reactive site, altering polymer architecture
Thermal profile
Predicted higher boiling point supports high-temperature processing research
Lower-boiling alternatives may exhibit higher volatility under processing
Scaffold rigidity
Rigid bipiperidine core limits conformational freedom
Flexible linkers increase accessible conformations, may alter selectivity

Quantitative Differentiation Guide: Bis(2,2,6,6-tetramethyl-4-piperidyl)amine vs. Closest Analogs


Synthesis Yield Advantage of Target Compound in Industrial Manufacturing

The patented industrial synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine demonstrates a significant yield advantage compared to prior art methods for analogous hindered amine compounds. A one-step process reacting 2,2,6,6-tetramethyl-4-piperidone with ammonia and hydrogen over a noble metal catalyst achieves high yields under moderate conditions, which is advantageous for procurement at scale [1]. This contrasts with earlier methods for related diamines, such as N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexamethylenediamine, which often required higher pressures or resulted in lower conversion efficiencies [2].

Synthesis yield
Patent-reported
90–95%
One-step reductive amination, Pt catalyst
Reported synthesis efficiency under mild conditions
Ketone:ammonia 1:0.4–0.8 molar ratio; moderate temperature and pressure
Chemical Process Development HALS Intermediate Synthesis Reductive Amination

Structural Rigidity and Thermal Stability Advantage Over Monoamine Analogs

The sterically hindered, symmetrical bipiperidine structure of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine directly contributes to a higher predicted boiling point and enhanced thermal stability compared to its simpler monoamine analog, 4-amino-2,2,6,6-tetramethylpiperidine (TAD) [1]. The octamethyl substitution and dual piperidine rings provide greater conformational rigidity, reducing volatility and susceptibility to thermal degradation, which is crucial for high-temperature polymer processing and end-use applications [2].

Thermal stability
Predicted, data to verify
~320 °C
vs
~188 °C
Predicted bp vs TAD measured bp
Predicted boiling point difference supports high-temperature processing context
Yalkowsky model prediction; experimental bp confirmation recommended
Polymer Additives Thermal Analysis Structure-Property Relationship

Functional Density Advantage for Bifunctional Reactivity in Polymer Stabilizer Synthesis

The molecular architecture of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine provides a higher functional density of hindered amine moieties per unit volume than alternative diamine linkers. While a compound like N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)hexamethylenediamine (used in Light Stabilizer 2020) contains two active hindered amine groups separated by a flexible six-carbon chain, the target compound's single nitrogen linker creates a more compact and rigid bifunctional core . This higher density of the active HALS moiety allows for more efficient radical scavenging in the final stabilizer without increasing molecular weight or chain flexibility.

Active moiety density
Calculated, class-level
~33% higher
0.68 vs 0.51 hindered amine groups per 100 g/mol
Reported higher functional group density per unit mass
Calculated from pure-compound molecular weights; formulation context may vary
Polymer Stabilization Monomer Design HALS Synthesis

Structural Rigidity in Drug Discovery and Ligand Design

In the context of designing pharmacologically active molecules, the rigid bipiperidine scaffold of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine offers a distinct advantage over flexible diamine linkers. Its structure has been utilized to replace a flexible diaminohexane spacer in analogs of the polyamine methoctramine, which acts as a G(i) protein activator [1]. This structural replacement directly limits the conformational freedom of the molecule, which can lead to improved selectivity for a biological target by pre-organizing the pharmacophore and reducing entropic penalties upon binding .

Conformational rigidity
Head-to-head, literature reported
Bipiperidine scaffold
Replaced flexible diaminohexane spacer in methoctramine analog
Reported scaffold rigidity for conformationally constrained ligand design
G(i) protein activator SAR study; selectivity context may differ across targets
Medicinal Chemistry Ligand Design Conformational Analysis

Validated Applications: Where Bis(2,2,6,6-tetramethyl-4-piperidyl)amine Delivers Quantifiable Advantage


Industrial-Scale Synthesis of High-Performance Polymeric HALS

This compound is the preferred intermediate for manufacturing specialized hindered amine light stabilizers due to its high-yielding, cost-effective synthesis route (90-95% yield under mild conditions) [1][2]. Its high functional density and thermal stability (predicted boiling point 320.5±10.0 °C) make it ideal for creating stabilizers that withstand rigorous polymer processing without volatilization, thereby ensuring long-term UV protection in applications like automotive plastics and durable coatings .

Synthesis of Conformationally Constrained Ligands for Medicinal Chemistry

Researchers seeking to improve the selectivity and binding affinity of polyamine-based drug candidates should consider this compound's rigid bipiperidine core. It has been successfully employed to replace flexible alkyl linkers, as demonstrated in the development of methoctramine-related G(i) protein activators [3]. This approach is broadly applicable to any drug discovery program where conformational restriction of a lead compound is a key objective.

Design of Advanced Polymer Additives with Tailored Rigidity

For polymer scientists designing novel stabilizers or functional additives, the target compound's rigid scaffold offers a unique building block. Its higher density of hindered amine groups compared to more flexible diamines (0.68 vs 0.51 groups per 100 g/mol) allows for the creation of more efficient, lower-loading stabilizer packages . This is particularly valuable in applications where additive migration or blooming is a concern.

Development of Asymmetric Catalysts and Metal-Organic Frameworks (MOFs)

The symmetrical, chiral environment created by the two tetramethylpiperidine rings makes this diamine a potentially valuable ligand for asymmetric catalysis. Its rigid, sterically demanding framework can be exploited to create well-defined chiral pockets around a metal center, leading to improved enantioselectivity in catalytic reactions. This application leverages the compound's unique structural features to achieve a performance outcome not possible with simpler diamine alternatives.

Application
Selection Property
Validation Focus
Polymeric HALS synthesis
Bifunctional hindered amine core with reported high-yield synthesis route
Synthesis efficiency and thermal endurance under processing conditions
Conformationally constrained ligand design
Rigid bipiperidine scaffold limiting conformational freedom
Target selectivity and binding entropy in lead optimization
Advanced polymer additives
Higher active-moiety density per unit mass
Loading efficiency and migration-resistance evaluation
Asymmetric catalysis and MOFs
Sterically demanding chiral framework
Enantioselectivity and metal-coordination geometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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